
Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is a chemical compound that belongs to the class of picolinates This compound is characterized by the presence of bromomethyl and difluoromethyl groups attached to a picolinate core The picolinate structure is a derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate typically involves the bromination of a methyl picolinate derivative followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The difluoromethylation can be achieved using difluoromethylating reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromomethyl group.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. The difluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with specific pathways and targets .
Comparaison Avec Des Composés Similaires
- Methyl 3-bromo-6-(trifluoromethyl)picolinate
- Methyl 3-(chloromethyl)-4-(difluoromethyl)picolinate
- Methyl 3-(bromomethyl)-4-(trifluoromethyl)picolinate
Comparison: Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is unique due to the presence of both bromomethyl and difluoromethyl groups.
Propriétés
Formule moléculaire |
C9H8BrF2NO2 |
|---|---|
Poids moléculaire |
280.07 g/mol |
Nom IUPAC |
methyl 3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrF2NO2/c1-15-9(14)7-6(4-10)5(8(11)12)2-3-13-7/h2-3,8H,4H2,1H3 |
Clé InChI |
YRKAJHJFDSPZBF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=C1CBr)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


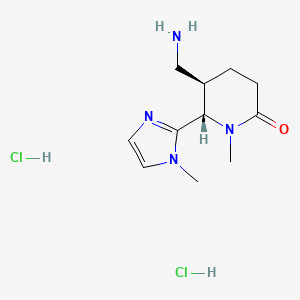
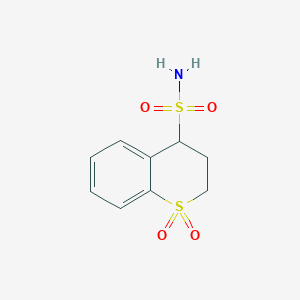
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
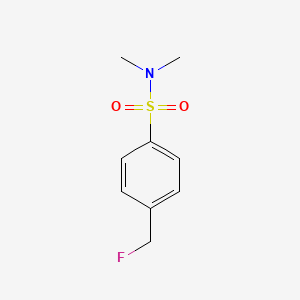
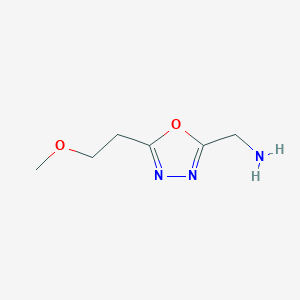
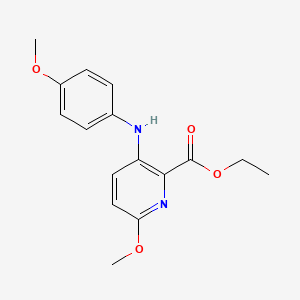


![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
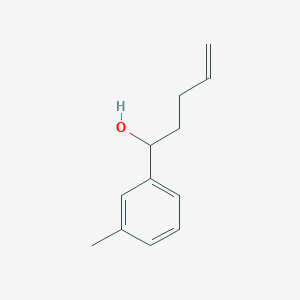


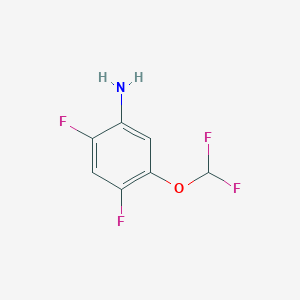
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)
